N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide
Description
N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an oxolane ring and a methoxy group attached to an ethyl chain, which is further connected to a dihydroisoindole carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Properties
IUPAC Name |
N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-11-14(15-7-4-8-21-15)17-16(19)18-9-12-5-2-3-6-13(12)10-18/h2-3,5-6,14-15H,4,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOIKZJAQCGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CCCO1)NC(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxolane ring, followed by the introduction of the methoxy group. The ethyl chain is then attached to the oxolane ring, and the resulting intermediate is reacted with a dihydroisoindole derivative to form the final carboxamide compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective reagents, the use of automated reaction systems, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide can be compared with other isoindole derivatives and compounds containing oxolane rings. Similar compounds include:
- N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-oxo-1,2-dihydroisoindole-3-carboxamide
- N-[2-methoxy-1-(oxolan-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxylic acid
These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
